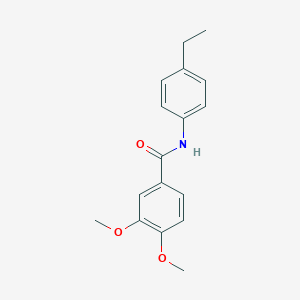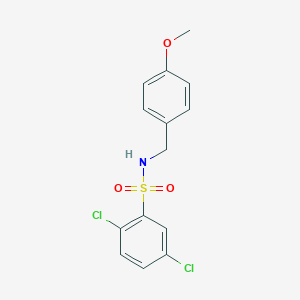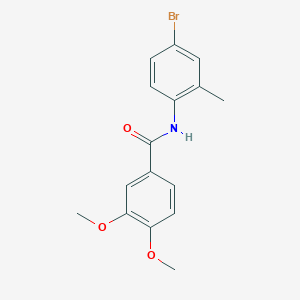
ethyl 10-(3-morpholin-4-ylpropanoyl)-10H-phenothiazin-3-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 10-(3-morpholin-4-ylpropanoyl)-10H-phenothiazin-3-ylcarbamate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the phenothiazine family of compounds, which are known for their diverse pharmacological properties.
Mécanisme D'action
The mechanism of action of ethyl 10-(3-morpholin-4-ylpropanoyl)-10H-phenothiazin-3-ylcarbamate is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways. It has been shown to inhibit the activity of certain enzymes involved in tumor growth and inflammation. It may also act as an antioxidant and protect against oxidative stress.
Biochemical and Physiological Effects:
Ethyl 10-(3-morpholin-4-ylpropanoyl)-10H-phenothiazin-3-ylcarbamate has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, it has been shown to protect against neuronal damage in models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 10-(3-morpholin-4-ylpropanoyl)-10H-phenothiazin-3-ylcarbamate in lab experiments is its versatility. It has been shown to have a wide range of pharmacological properties, making it useful for studying various biological processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions. This can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on ethyl 10-(3-morpholin-4-ylpropanoyl)-10H-phenothiazin-3-ylcarbamate. One area of interest is its potential use as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets. Finally, there is potential for this compound to be used as a fluorescent probe for imaging studies, which could have applications in both basic research and clinical settings.
Méthodes De Synthèse
The synthesis of ethyl 10-(3-morpholin-4-ylpropanoyl)-10H-phenothiazin-3-ylcarbamate involves the reaction of 3-morpholin-4-ylpropanoic acid with phenothiazine-3-carbonyl chloride in the presence of triethylamine. The resulting intermediate is then treated with ethyl chloroformate to form the final product. This method has been optimized to provide high yields and purity of the compound.
Applications De Recherche Scientifique
Ethyl 10-(3-morpholin-4-ylpropanoyl)-10H-phenothiazin-3-ylcarbamate has been studied for its potential applications in a variety of scientific research fields. It has been shown to have antitumor, anti-inflammatory, and neuroprotective properties. It has also been investigated for its potential use as a fluorescent probe for imaging studies.
Propriétés
Nom du produit |
ethyl 10-(3-morpholin-4-ylpropanoyl)-10H-phenothiazin-3-ylcarbamate |
|---|---|
Formule moléculaire |
C22H25N3O4S |
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
ethyl N-[10-(3-morpholin-4-ylpropanoyl)phenothiazin-3-yl]carbamate |
InChI |
InChI=1S/C22H25N3O4S/c1-2-29-22(27)23-16-7-8-18-20(15-16)30-19-6-4-3-5-17(19)25(18)21(26)9-10-24-11-13-28-14-12-24/h3-8,15H,2,9-14H2,1H3,(H,23,27) |
Clé InChI |
DVVNCBFMAAKHIM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=CC2=C(C=C1)N(C3=CC=CC=C3S2)C(=O)CCN4CCOCC4 |
SMILES canonique |
CCOC(=O)NC1=CC2=C(C=C1)N(C3=CC=CC=C3S2)C(=O)CCN4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-furylmethyl)-4-(4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B226379.png)

![1-Ethyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B226385.png)


![1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226402.png)

![1-Methyl-4-({4'-[(4-methyl-1-piperazinyl)sulfonyl][1,1'-biphenyl]-4-yl}sulfonyl)piperazine](/img/structure/B226414.png)


![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B226424.png)

![1-[(4-Ethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B226433.png)
